

Application Notes and Protocols for siRNA Encapsulation in Lipid Nanoparticles

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Compound of Interest

Compound Name: Genevant CL1 monohydrochloride

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Topic: Protocol for Encapsulating siRNA with a Representative Cationic Lipid System

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific formulation details of Genevant's CL1 lipid are proprietary and not publicly available. The following protocol is a representative method for encapsulating siRNA into lipid nanoparticles (LNPs) based on established scientific literature and common practices in the field. This protocol utilizes a well-characterized ionizable cationic lipid, DLin-MC3-DMA, as an exemplary component.

Introduction

The effective delivery of small interfering RNA (siRNA) to target cells is a primary challenge in the development of RNAi-based therapeutics. Lipid nanoparticles (LNPs) have emerged as a leading clinical-stage platform for the systemic delivery of siRNA.[1][2][3] These nanoparticles protect the siRNA from degradation in the bloodstream, facilitate cellular uptake, and promote endosomal escape to deliver the siRNA to the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.[2]

The formulation of siRNA-LNPs is a critical process that influences their physicochemical properties, including particle size, surface charge, and encapsulation efficiency, all of which impact their in vivo performance.[4][5] Microfluidic mixing has become a widely adopted technique for the reproducible and scalable production of LNPs with controlled characteristics.



[1][4][6] This method involves the rapid mixing of a lipid-in-ethanol solution with an aqueous solution containing the siRNA at a low pH.[1][6]

This application note provides a detailed protocol for the encapsulation of siRNA into LNPs using a representative four-component lipid system, including an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[7] Additionally, it outlines the standard procedures for the characterization of the resulting siRNA-LNPs.

Materials and Reagents

| Material/Reagent | Supplier (Example) |
|---|--------------------------|
| Ionizable Cationic Lipid (e.g., DLin-MC3-DMA) | Various |
| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | Avanti Polar Lipids |
| Cholesterol | Sigma-Aldrich |
| DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) | Avanti Polar Lipids |
| siRNA (custom synthesis) | Various |
| Ethanol (200 proof, molecular biology grade) | Sigma-Aldrich |
| Sodium Citrate Buffer (pH 3.0) | In-house preparation |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco |
| RiboGreen RNA Quantitation Kit | Thermo Fisher Scientific |
| Triton X-100 | Sigma-Aldrich |
| Microfluidic Mixing System (e.g., NanoAssemblr) | Precision NanoSystems |
| Dialysis Cassettes (e.g., 10K MWCO) | Thermo Fisher Scientific |
| Dynamic Light Scattering (DLS) Instrument | Malvern Panalytical |

Experimental Protocols



Preparation of Stock Solutions

- Lipid Stock Solution (in Ethanol):
 - Prepare individual stock solutions of the ionizable cationic lipid, DSPC, cholesterol, and DMG-PEG2000 in 200 proof ethanol.
 - Combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:DMG-PEG2000).[7] The total lipid concentration in the final ethanol solution should be between 10-25 mg/mL.
 - Vortex thoroughly to ensure complete mixing.
- siRNA Stock Solution (Aqueous Phase):
 - Resuspend the lyophilized siRNA in nuclease-free sodium citrate buffer (pH 3.0) to a final concentration of 0.2-0.5 mg/mL.
 - Ensure the siRNA is fully dissolved by gentle pipetting.

LNP Formulation via Microfluidic Mixing

- Set up the microfluidic mixing system according to the manufacturer's instructions.
- Load the lipid-in-ethanol solution into one syringe and the siRNA-in-aqueous-buffer solution into another syringe.
- Set the flow rate ratio of the aqueous phase to the ethanol phase at 3:1.
- Set the total flow rate to achieve rapid and efficient mixing (e.g., 12 mL/min).
- Initiate the mixing process to generate the siRNA-LNP solution. The rapid mixing of the two
 solutions causes a change in solvent polarity, leading to the self-assembly of the lipids
 around the siRNA core.

Downstream Processing

Dialysis:



- Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) using a 10K MWCO dialysis cassette.
- Perform dialysis overnight at 4°C with at least two buffer changes to remove the ethanol and raise the pH. This pH neutralization ensures the LNP surface becomes more neutral, which is important for in vivo stability.
- Sterile Filtration:
 - Filter the dialyzed LNP solution through a 0.22 μm sterile filter for sterilization and to remove any larger aggregates.
 - Store the final siRNA-LNP formulation at 4°C.

Characterization of siRNA-LNPs

- Particle Size and Polydispersity Index (PDI) Measurement:
 - Dilute a small aliquot of the LNP solution in PBS.
 - Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.[4]
- Zeta Potential Measurement:
 - Dilute a small aliquot of the LNP solution in an appropriate buffer (e.g., 10 mM HEPES).
 - Measure the surface charge of the LNPs using the DLS instrument equipped with a zeta potential measurement module.
- siRNA Encapsulation Efficiency:
 - Determine the encapsulation efficiency using a RiboGreen assay.[4][8]
 - Prepare two sets of LNP samples. To one set, add Triton X-100 (to a final concentration of 0.1%) to lyse the LNPs and release all the siRNA. The other set remains untreated to measure the unencapsulated siRNA.



- Add the RiboGreen reagent to both sets of samples and measure the fluorescence.
- Calculate the encapsulation efficiency using the following formula: Encapsulation
 Efficiency (%) = [(Total siRNA fluorescence Unencapsulated siRNA fluorescence) / Total siRNA fluorescence] x 100.[8][9]

Expected Results and Data Presentation

The following tables summarize the expected quantitative data for a typical siRNA-LNP formulation.

Table 1: Physicochemical Properties of siRNA-LNPs

| Parameter | Expected Value |
|----------------------------|----------------------------|
| Average Particle Size (nm) | 80 - 150 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -10 to +10 (at neutral pH) |

Table 2: siRNA Encapsulation Efficiency

| Parameter | Expected Value |
|------------------------------|----------------|
| Encapsulation Efficiency (%) | > 90% |

Visualizations

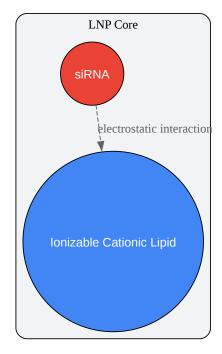


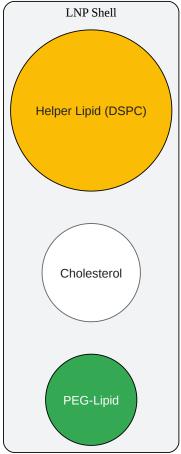


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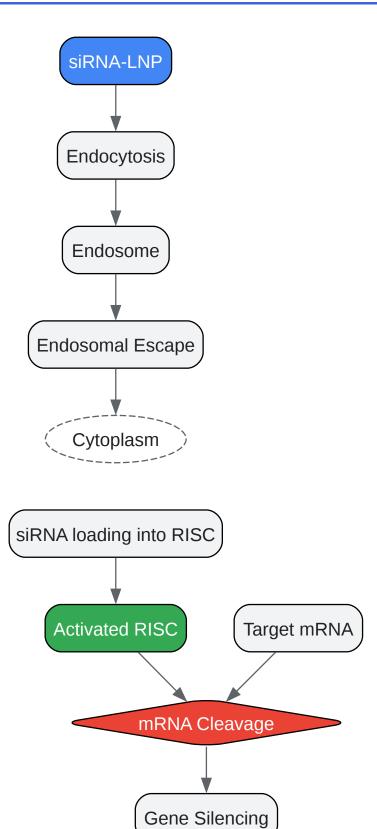
Caption: Experimental workflow for siRNA-LNP formulation and characterization.











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